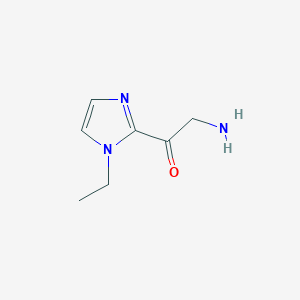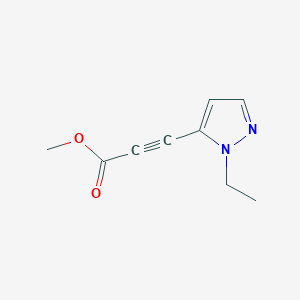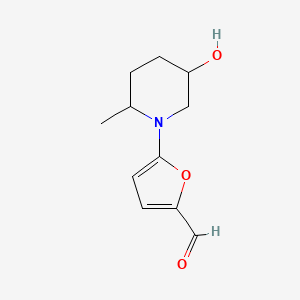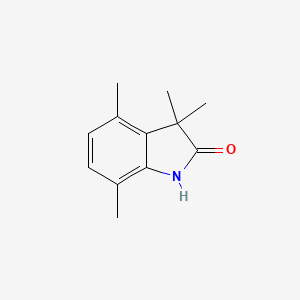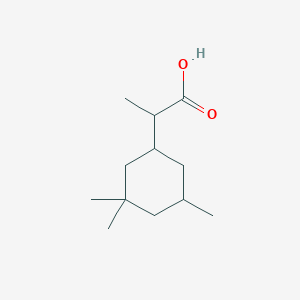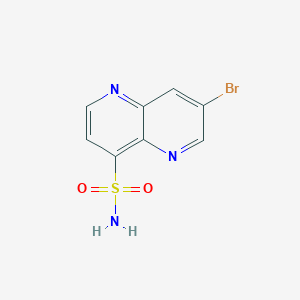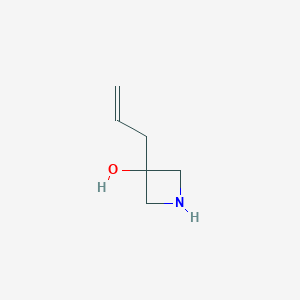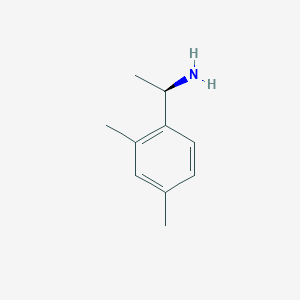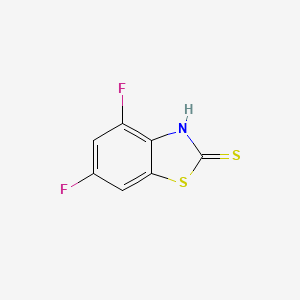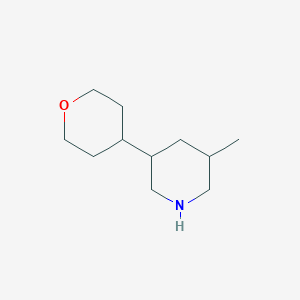![molecular formula C15H21NO B13173283 {(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)
{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[221]HEPTAN-3-YL]METHANOL is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a phenylethyl group and an azabicycloheptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL typically involves multiple steps. One common approach is the reduction of a corresponding ketone or aldehyde precursor using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives.
科学的研究の応用
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL involves its interaction with specific molecular targets. The phenylethyl group may interact with receptors or enzymes, modulating their activity. The azabicycloheptane framework provides structural stability and influences the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- ethyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate
Uniqueness
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL is unique due to its specific stereochemistry and the presence of both a phenylethyl group and an azabicycloheptane framework. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H21NO |
|---|---|
分子量 |
231.33 g/mol |
IUPAC名 |
[(1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
InChI |
InChI=1S/C15H21NO/c1-11(12-5-3-2-4-6-12)16-14-8-7-13(9-14)15(16)10-17/h2-6,11,13-15,17H,7-10H2,1H3/t11-,13+,14-,15-/m1/s1 |
InChIキー |
AJNLVRWOBBPLRG-FAAHXZRKSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)N2[C@@H]3CC[C@@H](C3)[C@H]2CO |
正規SMILES |
CC(C1=CC=CC=C1)N2C3CCC(C3)C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



